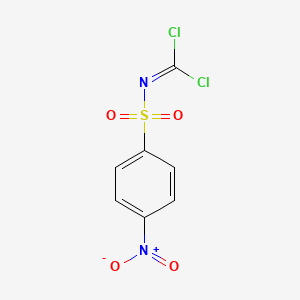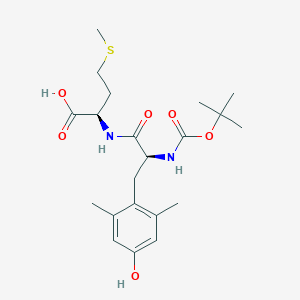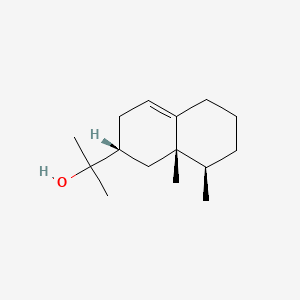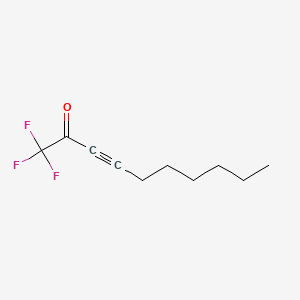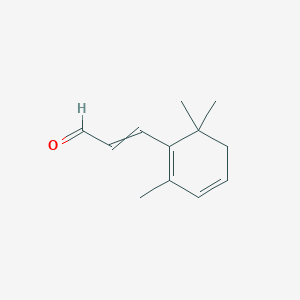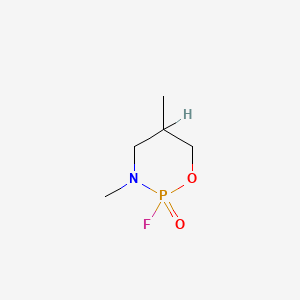
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide is a chemical compound that belongs to the class of oxazaphosphorines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide typically involves the reaction of appropriate phosphoramidic acid derivatives with fluorinating agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to the inhibition of specific cellular processes. This can result in the suppression of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide include:
Cyclophosphamide: A well-known oxazaphosphorine used in chemotherapy and immunosuppressive therapies.
Ifosfamide: Another oxazaphosphorine with similar therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific fluorine substitution, which may confer distinct chemical and biological properties .
Properties
CAS No. |
85503-61-3 |
|---|---|
Molecular Formula |
C5H11FNO2P |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11FNO2P/c1-5-3-7(2)10(6,8)9-4-5/h5H,3-4H2,1-2H3 |
InChI Key |
TWEBXORINDQBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(P(=O)(OC1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




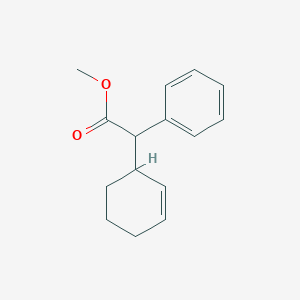
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)

